3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, methylsulfonyl, phenoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the coupling of boronic acids with halides in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenoxy and methylsulfonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the phenoxy and methylsulfonyl groups, resulting in different chemical and biological properties.
3-Chloro-2-(phenoxy)pyridine: Lacks the trifluoromethyl and methylsulfonyl groups, affecting its reactivity and applications.
2-(Methylsulfonyl)phenoxy-5-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-Chloro-2-[2-(methylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is unique due to the combination of its substituent groups, which confer specific chemical properties and potential applications. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-chloro-2-(2-methylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3S/c1-22(19,20)11-5-3-2-4-10(11)21-12-9(14)6-8(7-18-12)13(15,16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLYJABNJHEBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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